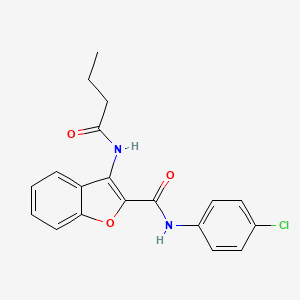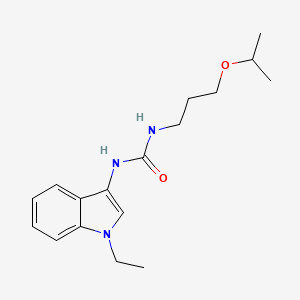
1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features an indole ring substituted with an ethyl group at the nitrogen atom and a urea moiety linked to a propyl chain with an isopropoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea typically involves the following steps:
Formation of the Indole Intermediate: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Alkylation: The indole intermediate is then alkylated with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group at the nitrogen atom.
Urea Formation: The alkylated indole is reacted with an isocyanate derivative to form the urea moiety. This step often requires a catalyst such as triethylamine and is carried out under mild conditions.
Introduction of the Isopropoxypropyl Group: The final step involves the reaction of the urea intermediate with 3-isopropoxypropyl bromide in the presence of a base like sodium hydride to introduce the isopropoxypropyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced urea derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced urea derivatives with altered electronic properties.
Substitution: Substituted urea compounds with different functional groups.
科学的研究の応用
1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It is investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties. It is used in the synthesis of polymers and other advanced materials.
Biological Research: The compound is used as a tool in biological research to study cellular processes and molecular interactions. It is used in assays to investigate enzyme activity and protein-ligand interactions.
Industrial Applications: The compound is used in the development of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: The compound affects various cellular pathways, including signal transduction, gene expression, and metabolic processes. It can inhibit or activate specific pathways depending on its structure and the target molecule.
類似化合物との比較
1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea can be compared with other similar compounds:
Similar Compounds: Other urea derivatives with indole rings, such as 1-(1-methyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea and 1-(1-propyl-1H-indol-3-yl)-3-(3-ethoxypropyl)urea.
Uniqueness: The presence of the ethyl group on the indole nitrogen and the isopropoxypropyl group on the urea moiety makes this compound unique. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
特性
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(3-propan-2-yloxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-4-20-12-15(14-8-5-6-9-16(14)20)19-17(21)18-10-7-11-22-13(2)3/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFGMPXBRRPTEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethylbenzamide](/img/structure/B3012690.png)
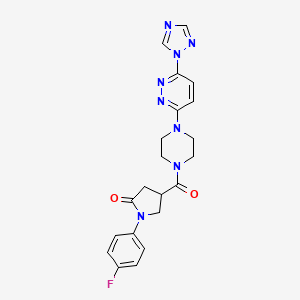
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3012694.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3012695.png)
![[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B3012699.png)

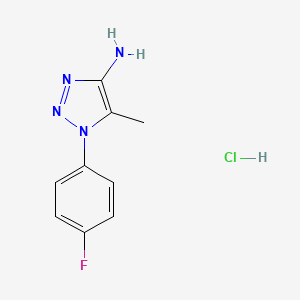
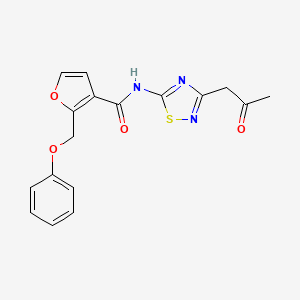

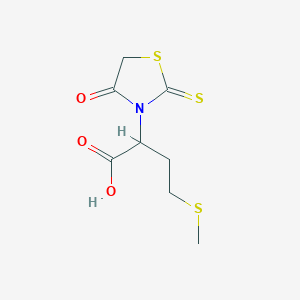
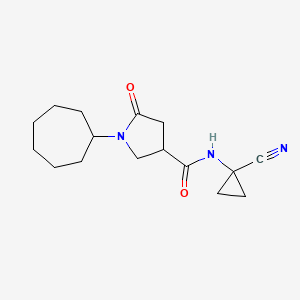
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3012710.png)
